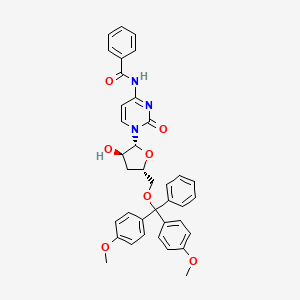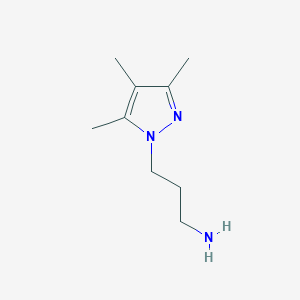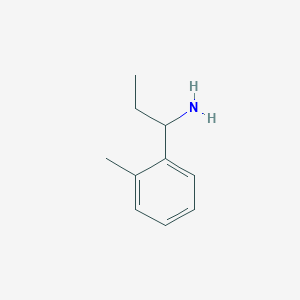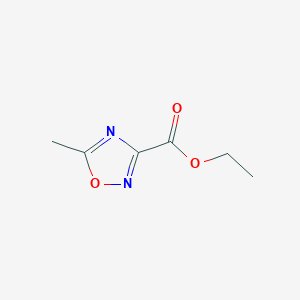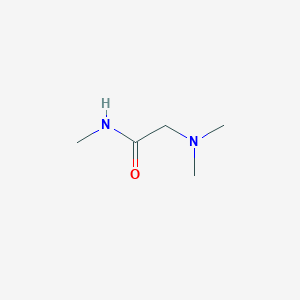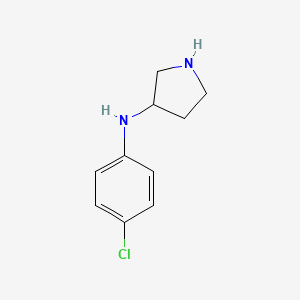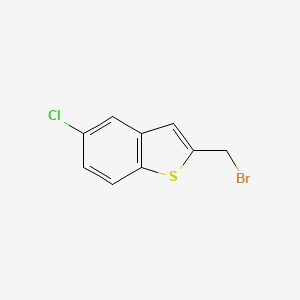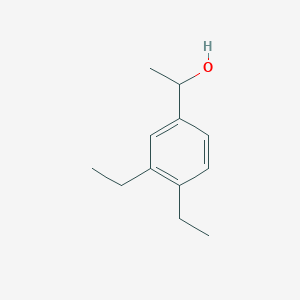
4-Chloro-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-1-methyl-1H-pyrazol-5-amine” is a chemical compound that is commonly used in organic synthesis . It is a dark red solid at room temperature and has a certain solubility in chloroform and dichloromethane. It also dissolves in alcohol and highly polar dimethyl sulfoxide . This compound can be used as an intermediate in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions . Another method involves the reaction of Appel salt with 1H-pyrazol-5-amines .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts. The supramolecular assembly is controlled by dispersion forces .
Chemical Reactions Analysis
The chemical reactions of “this compound” have been studied. When the pyrazoles are N-1 methylated, the product ratio can be modified by adjusting the pH of the reaction medium: acidic conditions favor the formation of dithiazolylidenes, while basic conditions favor the formation of pyrazolo[3,4-c]isothiazoles .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It is off-white in color . The exact physical and chemical properties such as melting point, boiling point, and solubility in various solvents are not available in the retrieved papers.
科学的研究の応用
Synthesis Processes
- Nucleophilic Substitution Reactions : 4-Chloro-1-methyl-1H-pyrazol-5-amine is used in nucleophilic substitution reactions to create 5-alkyl amino and thioether pyrazoles under mild conditions, yielding high yields of these pyrazoles (Sakya & Rast, 2003).
- Reactions with Appel Salt : It undergoes a reaction with Appel salt, leading to products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles. The product ratio can be modified by adjusting the reaction medium's pH (Koyioni et al., 2014).
Structural and Analytical Studies
- X-Ray Crystallography : This compound is used in structural analysis where single-crystal X-ray crystallography helps to understand the molecular structure and resolve structural assignments (Titi et al., 2020).
- Chemoselective Amination : It is involved in the chemoselective amination of 4-chloroquinazolines, demonstrating the compound's role in selective chemical reactions (Shen et al., 2010).
Chemical Synthesis and Reactions
- Synthesis of Pyrazolo Pyrimidines : It is used in synthesizing pyrazolo pyrimidines, indicating its role in creating compounds with potential biological activities (Xu Li-feng, 2011).
- Vilsmeier-Haack Reaction : Involved in the Vilsmeier-Haack reaction to form furo[2,3-c:5,4-c']dipyrazole derivatives, showcasing its utility in complex chemical processes (Awad, 1992).
Derivative Synthesis and Properties
- Synthesis of Schiff Bases : The compound is used in the synthesis of Schiff base derivatives, aiding in understanding tautomerism in various compounds (Amarasekara et al., 2009).
- Creation of Pyrazole Acyl Thiourea Derivatives : Demonstrates its use in synthesizing novel pyrazole acyl thiourea derivatives with potential biological activities (Wu et al., 2012).
作用機序
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds are often used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Mode of Action
The amino group in 1-methyl-5-amino-pyrazole, a similar compound, is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that 4-Chloro-1-methyl-1H-pyrazol-5-amine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 5-amino-pyrazoles can be used to construct diverse heterocyclic compounds, which are often found in many natural products such as vitamins, hormones, antibiotics, and dyes . These compounds can affect a wide variety of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
It’s known that 1-methyl-5-amino-pyrazole, a similar compound, is slightly soluble in chloroform and dichloromethane, and has some solubility in alcohol solvents and strongly polar dimethyl sulfoxide . This suggests that this compound might have similar solubility properties, which could impact its bioavailability.
Result of Action
It’s known that 5-amino-pyrazoles can be used to construct diverse heterocyclic compounds, which are often found in many natural products and drugs . These compounds can have a wide variety of molecular and cellular effects depending on their specific structures and targets.
生化学分析
Biochemical Properties
4-Chloro-1-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity by affecting its interactions with other biomolecules and its overall function within the cell.
特性
IUPAC Name |
4-chloro-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQPYSOTIJRDQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549345 |
Source


|
| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105675-84-1 |
Source


|
| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


